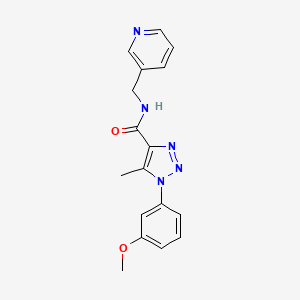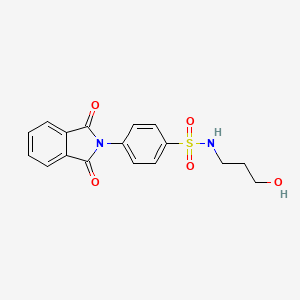![molecular formula C17H19N3O3 B5164123 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol, also known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. NPPB is a potent blocker of chloride channels and has been used in numerous scientific research studies to understand the mechanism of action of these channels.
Wirkmechanismus
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol works by blocking the chloride channels and preventing the movement of chloride ions across the cell membrane. This leads to a disruption of the normal physiological processes that rely on chloride ion movement, such as muscle contraction and neuronal excitability.
Biochemical and Physiological Effects:
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the transport of chloride ions across the cell membrane. 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the activity of the calcium-activated chloride channel, which is involved in the regulation of smooth muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its specificity for chloride channels. It has been extensively studied and has been shown to be a potent and selective blocker of these channels. However, one limitation of using 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol is its potential toxicity. It has been shown to be cytotoxic in some cell types and caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more specific and potent chloride channel blockers. Another area of interest is the study of the role of chloride channels in various diseases, such as cystic fibrosis and epilepsy. Additionally, the potential therapeutic applications of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol in these diseases should be further explored.
Synthesemethoden
The synthesis of 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-nitrobenzyl chloride with piperazine in the presence of sodium hydride to form 4-(4-nitrophenyl)-1-piperazine. This is then reacted with 4-hydroxybenzaldehyde in the presence of acetic acid to form the final product, 4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol has been extensively used in scientific research to study the mechanism of action of chloride channels. It has been shown to block both voltage-gated and ligand-gated chloride channels and has been used to study the role of these channels in various physiological processes such as muscle contraction, neuronal excitability, and epithelial transport.
Eigenschaften
IUPAC Name |
4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-1-14(2-8-17)13-18-9-11-19(12-10-18)15-3-5-16(6-4-15)20(22)23/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXBDNKDCTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)



![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)